molecular formula C11H12N2O3 B2354387 [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid CAS No. 876716-55-1

[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid

Cat. No.: B2354387
CAS No.: 876716-55-1
M. Wt: 220.228
InChI Key: LUAQWCRZVCGWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the benzimidazole ring in this compound contributes to its unique chemical and biological properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 5-methyl-o-phenylenediamine with formaldehyde under acidic conditions to form the benzimidazole ring. The resulting intermediate is then reacted with chloroacetic acid to introduce the methoxy-acetic acid moiety.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Comparison with Similar Compounds

[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid can be compared with other benzimidazole derivatives, such as:

    2-(5-Nitro-1H-benzimidazol-2-yl)phenol: Known for its potent antimicrobial activity.

    2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole: Exhibits significant anticancer properties.

    Omeprazole N-oxide: A well-known proton pump inhibitor used in the treatment of gastric ulcers.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy-acetic acid moiety differentiates it from other benzimidazole derivatives, potentially enhancing its solubility and bioavailability.

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-2-3-8-9(4-7)13-10(12-8)5-16-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAQWCRZVCGWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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